7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride

CAS No.: 1965308-79-5

Cat. No.: VC4441074

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965308-79-5 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 |

| IUPAC Name | methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |

| Standard InChI Key | GMUHWXAZHLCZGC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

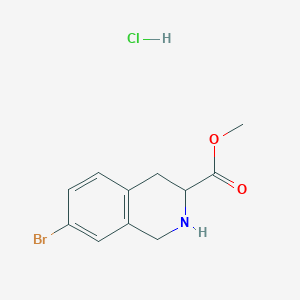

The compound’s IUPAC name, methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, reflects its bicyclic structure comprising a tetrahydroisoquinoline ring substituted with a bromine atom at position 7 and a methyl ester group at position 3. The hydrochloride salt enhances solubility in polar solvents, which is critical for biological testing . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1965308-79-5 |

| Molecular Formula | C₁₁H₁₃BrClNO₂ |

| Molecular Weight | 306.58 g/mol |

| Stereoisomers | (3S)- and (3R)-enantiomers |

| XLogP3-AA | 2.5 (predicted lipophilicity) |

The (3S)-enantiomer (CAS 2416218-25-0) and (3R)-enantiomer (CAS 2416218-64-7) exhibit distinct chiral configurations, influencing their binding affinities in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Bromination: Tetrahydroisoquinoline undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 7-bromo-1,2,3,4-tetrahydroisoquinoline .

-

Esterification: The intermediate reacts with methyl chloroformate in methanol under acidic conditions (HCl catalyst) to form the methyl ester, followed by hydrochloride salt precipitation .

Reaction yields typically range from 65% to 78%, with purity >95% confirmed via HPLC .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction control and reduce byproducts. Key steps include:

-

Process Intensification: Microreactors optimize heat transfer during bromination, minimizing decomposition .

-

Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Physicochemical Properties

Stability and Solubility

The compound is a white crystalline solid with:

-

Melting Point: 182–185°C (decomposition observed above 190°C) .

-

Solubility: Freely soluble in methanol (≥50 mg/mL), DMSO (≥30 mg/mL), and water (∼10 mg/mL at pH 3) .

-

Stability: Stable at room temperature for 24 months when stored in airtight containers under nitrogen .

Spectroscopic Data

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (aromatic C=C), 745 cm⁻¹ (C-Br) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.35 (m, 1H, CH), 3.75 (s, 3H, OCH₃) .

Biological Activity and Mechanisms

αvβ6 Integrin Inhibition

In patent US20230219947A1, the compound demonstrated potent inhibition of αvβ6 integrin (IC₅₀ = 12 nM), a target implicated in idiopathic pulmonary fibrosis and oncology . Molecular docking studies suggest the bromine atom enhances hydrophobic interactions with the integrin’s MIDAS motif, while the ester group stabilizes the binding pocket .

Enzyme Modulation

Analogous tetrahydroisoquinolines inhibit monoamine oxidase (MAO) and phosphodiesterase 4 (PDE4), suggesting potential applications in neurodegenerative and inflammatory diseases .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for:

-

Antifibrotic Agents: Derivatives in clinical trials for hepatic and pulmonary fibrosis .

-

Anticancer Drugs: Bromine substitution enhances cytotoxicity in breast and lung cancer cell lines (EC₅₀ = 2.1–4.8 µM) .

Synthetic Versatility

-

Peptide Mimetics: The ester group facilitates coupling with amino acids via Steglich esterification .

-

Cross-Coupling Reactions: Suzuki-Miyaura reactions at C7 enable aryl/heteroaryl diversification .

| Supplier | Purity | Price (250 mg) | Availability |

|---|---|---|---|

| AK Scientific | 98% | $523 | 2–4 weeks |

| JW & Y Pharmlab | 97% | $489 | In stock |

| Shanghai Zhigan Biotech | 95% | $467 | 1–3 weeks |

Comparison with Analogous Compounds

| Compound | Bromine Substitution | IC₅₀ (αvβ6 Integrin) | Solubility (mg/mL) |

|---|---|---|---|

| 7-Bromo-THIQ-COOMe·HCl | Yes | 12 nM | 10 (H₂O) |

| 7-Chloro-THIQ-COOMe·HCl | No (Cl) | 45 nM | 8 (H₂O) |

| THIQ-COOMe·HCl (unsubstituted) | No | >1 µM | 15 (H₂O) |

The bromine atom confers a 3.75-fold increase in integrin inhibition compared to chloro-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume